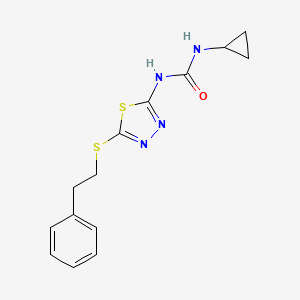

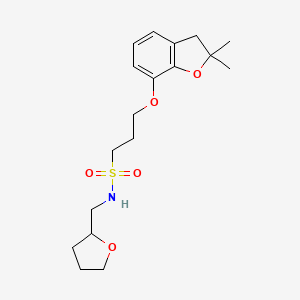

6-Cyclopropyloxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

6-Cyclopropyloxane-2-carboxylic acid can be synthesized by the condensation of cyclopropanecarbonyl chloride and ethylene oxide in the presence of a strong base. The compound can be characterized by various spectroscopic and analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).Molecular Structure Analysis

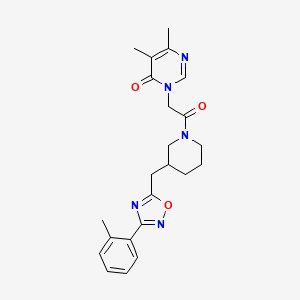

The molecular formula of 6-Cyclopropyloxane-2-carboxylic acid is C9H14O3. The InChI code is 1S/C9H14O3/c10-9(11)8-3-1-2-7(12-8)6-4-5-6/h6-8H,1-5H2,(H,10,11).Chemical Reactions Analysis

The reactions of carboxylic acids are based on catalytic decarboxylative conversions, in which the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 chemo- and regioselectively .Physical And Chemical Properties Analysis

6-Cyclopropyloxane-2-carboxylic acid has a white crystalline appearance and a melting point of 100-103°C. It is soluble in polar solvents such as water, methanol, and ethanol. The compound has a high thermal stability and is not easily decomposed at high temperatures.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Cyclopropyloxane-2-carboxylic acid plays a significant role in organic synthesis due to its highly reactive cyclopropane ring and carboxylic acid functionality. It can act as a precursor for synthesizing small molecules with complex structures. The cyclopropane ring, in particular, is a valuable motif in medicinal chemistry due to its presence in many biologically active compounds .

Nanotechnology

In nanotechnology, carboxylic acids are used to modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene. 6-Cyclopropyloxane-2-carboxylic acid, with its carboxyl group, can assist in the dispersion and incorporation of metallic nanoparticles within polymer matrices, enhancing the properties of nanocomposites .

Polymer Chemistry

The carboxylic acid group of 6-Cyclopropyloxane-2-carboxylic acid can be utilized as a monomer or an additive in polymerization reactions. It can impart specific characteristics to polymers, such as increased flexibility or improved thermal stability, which are crucial for developing advanced materials .

Medicinal Chemistry

Cyclopropane-containing compounds have shown a range of biological activities. The structural uniqueness of 6-Cyclopropyloxane-2-carboxylic acid can be leveraged to create novel pharmaceuticals with potential therapeutic applications, especially in the development of new antibiotics and anticancer agents .

Agrochemistry

Carboxylic acids are prevalent in agrochemicals. The unique structure of 6-Cyclopropyloxane-2-carboxylic acid could be explored for the development of new herbicides and pesticides. Its cyclopropane ring could interact with biological targets in pests and weeds, leading to more effective agrochemical formulations .

Catalysis

The carboxylic acid moiety in 6-Cyclopropyloxane-2-carboxylic acid can act as a catalyst in various chemical reactions, including esterification and amidation. This can be particularly useful in green chemistry, where catalysts help in creating more environmentally friendly processes .

Environmental Science

Due to its potential biodegradability, 6-Cyclopropyloxane-2-carboxylic acid could be used in environmental science for the development of eco-friendly solvents and chemicals that minimize pollution and are less toxic to wildlife .

Material Science

The incorporation of 6-Cyclopropyloxane-2-carboxylic acid into materials can lead to the creation of new composites with enhanced mechanical properties. Its ability to react with various substrates can be used to tailor materials for specific applications, such as in aerospace or automotive industries .

Safety And Hazards

The safety information for 6-Cyclopropyloxane-2-carboxylic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

6-Cyclopropyloxane-2-carboxylic acid has potential applications in organic synthesis as a building block for the development of new molecules with potential biological activity. The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate .

Eigenschaften

IUPAC Name |

6-cyclopropyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)8-3-1-2-7(12-8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHYWGHIZYMJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(=O)O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyloxane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)